molecular formula C9H18O B095985 3,5-Dimethylheptan-4-one CAS No. 19549-84-9

3,5-Dimethylheptan-4-one

Cat. No.: B095985
CAS No.: 19549-84-9
M. Wt: 142.24 g/mol
InChI Key: VZXXYILNWWRSGE-UHFFFAOYSA-N
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Description

3,5-Dimethylheptan-4-one is an organic compound with the molecular formula C₉H₁₈O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groupsIt is a clear, colorless liquid with a distinct odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylheptan-4-one can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethylhexan-2-one with a suitable oxidizing agent. The reaction conditions typically include:

    Oxidizing Agent: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

    Solvent: Acetone or dichloromethane

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Another method involves the catalytic hydrogenation of 3,5-dimethyl-4-heptenal using a palladium catalyst under hydrogen gas .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic oxidation of 3,5-dimethylhexane. The process involves:

    Catalyst: Platinum or palladium

    Oxidizing Agent: Oxygen or air

    Temperature: 100-150°C

    Pressure: 1-5 atm

This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol, 3,5-dimethylheptan-4-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium, temperature around 50-70°C.

    Reduction: Sodium borohydride (NaBH₄) in methanol, room temperature.

    Substitution: Grignard reagents (RMgX) in ether, room temperature to reflux conditions.

Major Products Formed

Scientific Research Applications

3,5-Dimethylheptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylheptan-4-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The carbonyl group can also undergo tautomerization to form enols, which can further react with electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylheptan-4-one is unique due to its specific arrangement of methyl groups and the carbonyl group, which imparts distinct chemical reactivity and physical properties. Its specific structure makes it suitable for certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,5-dimethylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXXYILNWWRSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871297
Record name 3,5-Dimethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19549-84-9
Record name 3,5-Dimethyl-4-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylheptan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylheptan-4-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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